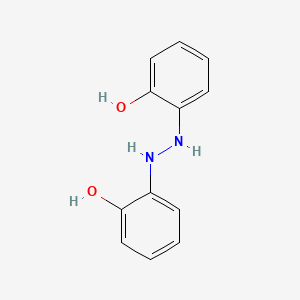
Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)titanium dichloride: Titanocene dichloride , is a coordination complex with the chemical formula (C5H5)2TiCl2 . This compound is notable for its applications in organic synthesis, catalysis, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanocene dichloride can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclopentadiene (C5H6). The reaction typically occurs in a solvent such as ether or benzene at temperatures around 0°C to room temperature. The general reaction can be represented as: $$\text{TiCl}_4 + 2 \text{C}_5\text{H}_6 \rightarrow \text{(C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{HCl}$$
Industrial Production Methods: On an industrial scale, the synthesis of Titanocene dichloride involves similar reaction conditions but is carried out in large reactors with continuous monitoring to ensure product purity and yield. The process may also include purification steps such as recrystallization to obtain the desired 99+% purity.
Analyse Chemischer Reaktionen
Types of Reactions: Titanocene dichloride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanocene dioxide (Cp2TiO2) by reacting with oxygen or peroxides.
Reduction: Reduction reactions can produce titanocene hydride (Cp2TiH2) when treated with hydrogen gas.
Substitution: The chloride ligands can be substituted with other ligands such as alcohols, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or organic peroxides.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alcohols, amines, phosphines, and various solvents.
Major Products Formed:
Titanocene dioxide (Cp2TiO2)
Titanocene hydride (Cp2TiH2)
Substituted titanocenes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanocene dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in olefin polymerization and hydrogenation reactions.
Medicinal Chemistry: Titanocene dichloride has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Organic Synthesis: It is employed in various organic transformations, including the activation of small molecules and the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism by which Titanocene dichloride exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: It interacts with DNA and proteins, leading to the disruption of cellular processes.
Pathways Involved: The compound can induce oxidative stress and generate reactive oxygen species, which contribute to its cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Titanocene dichloride is compared with other similar compounds such as:
Ferrocene (Fe(C5H5)2): Another metallocene with iron as the central metal, used in catalysis and materials science.
Cobaltocene (Co(C5H5)2): Similar to ferrocene but with cobalt, used in organic synthesis and as a reducing agent.
Nickelocene (Ni(C5H5)2): Contains nickel and is used in catalysis and as a precursor for nickel-based materials.
Titanocene dichloride is unique due to its titanium center, which imparts distinct chemical properties and reactivity compared to other metallocenes.
Eigenschaften
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWATAZDMHTSH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)


![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)



![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)
![(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8047670.png)




![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
